molecular formula C18H10ClF3N6O3 B254006 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE

4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE

Cat. No.: B254006
M. Wt: 450.8 g/mol
InChI Key: YYLKZPRGJVRBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining several functional groups, including a benzodioxole, oxadiazole, triazole, and a chlorotrifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Formation of the Triazole Ring: The triazole ring is typically formed via a cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxole, oxadiazole, and triazole intermediates with the chlorotrifluoromethylphenyl group using appropriate coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, it may inhibit the activity of specific enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine
  • 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-methylphenyl]-1H-1,2,3-triazol-5-amine
  • 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-fluorophenyl]-1H-1,2,3-triazol-5-amine

Uniqueness

The uniqueness of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the chlorotrifluoromethylphenyl group, in particular, may enhance its stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C18H10ClF3N6O3

Molecular Weight

450.8 g/mol

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[3-chloro-4-(trifluoromethyl)phenyl]triazol-4-amine

InChI

InChI=1S/C18H10ClF3N6O3/c19-11-6-9(2-3-10(11)18(20,21)22)28-15(23)14(25-27-28)17-24-16(26-31-17)8-1-4-12-13(5-8)30-7-29-12/h1-6H,7,23H2

InChI Key

YYLKZPRGJVRBMI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC(=C(C=C5)C(F)(F)F)Cl)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC(=C(C=C5)C(F)(F)F)Cl)N

Origin of Product

United States

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